

Spectroscopic Profile of Ilexhainanoside D: A Technical Guide

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Compound of Interest

Compound Name: Ilexhainanoside D

Cat. No.: B2384743

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ilexhainanoside D**, a bioactive triterpenoid saponin isolated from the leaves of *Ilex hainanensis* Merr. The information presented herein is intended to support research and development activities related to this natural compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is a critical tool for the determination of the elemental composition and molecular weight of novel compounds. The mass spectrometry data for **Ilexhainanoside D** is summarized below.

Ion Type	m/z [M-H] ⁻
Negative Ion	649.3957

Experimental Protocol: Mass Spectrometry

The negative-ion mode high-resolution mass spectrum was acquired using a time-of-flight (TOF) mass spectrometer. The sample was introduced via electrospray ionization (ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR data for **Ilexhainanoside D** were recorded in a deuterated solvent and are detailed in the tables below.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum of **Ilexhainanoside D** reveals the carbon framework of the molecule, including the aglycone and the sugar moiety.

Position	Chemical Shift (δ) in ppm
Aglycone	
1	38.6
2	26.5
3	88.9
4	55.6
5	51.5
6	20.6
7	32.9
8	40.1
9	47.5
10	36.8
11	23.5
12	122.5
13	143.9
14	41.8
15	28.1
16	23.5
17	46.8
18	41.5
19	75.1
20	30.6
21	33.9
22	32.5

23	28.0
24	178.1
25	15.6
26	17.1
27	25.9
28	176.8
29	33.0
30	23.6
Glucosyl Moiety	
1'	95.5
2'	73.8
3'	78.0
4'	70.8
5'	77.5
6'	61.9

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in **Ilexhainanoside D**, including chemical shifts, multiplicities, and coupling constants.

Position	Chemical Shift (δ) in ppm	Multiplicity	J (Hz)
Aglycone			
1 α	1.00	m	
1 β	1.62	m	
2 α	1.65	m	
2 β	1.90	m	
3 α	3.20	dd	11.5, 4.5
5 α	0.80	d	11.0
6 α	1.45	m	
6 β	1.60	m	
7 α	1.40	m	
7 β	1.55	m	
9 α	1.58	m	
11 α	1.90	m	
11 β	1.95	m	
12	5.28	t	3.5
15 α	1.50	m	
15 β	1.75	m	
16 α	1.60	m	
16 β	1.80	m	
18 β	2.95	dd	13.5, 4.0
19 β	3.60	br s	
21 α	1.30	m	
21 β	1.50	m	

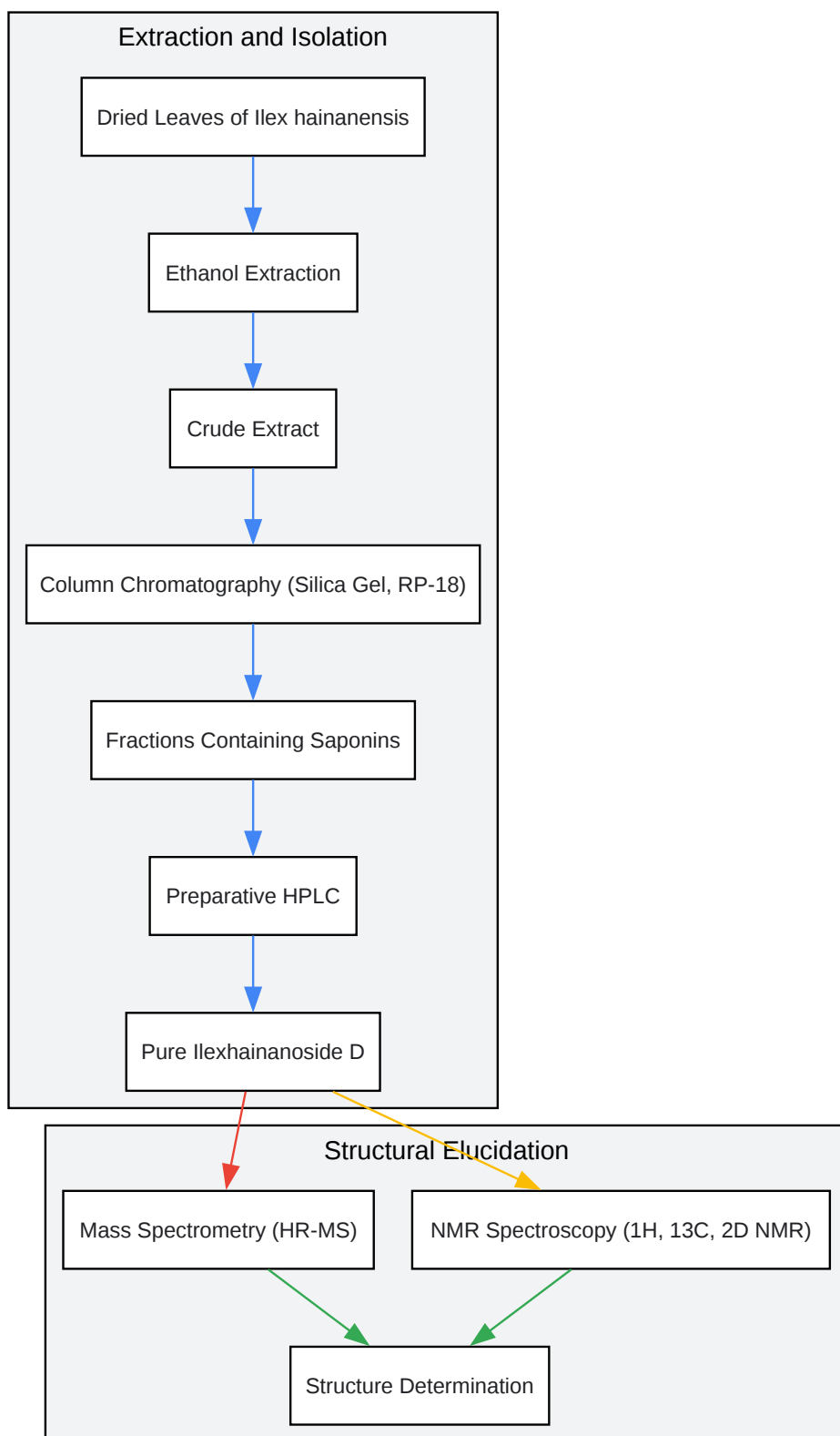
22 α	1.65	m	
22 β	1.85	m	
23	1.15	s	
25	0.75	s	
26	0.85	s	
27	1.18	s	
29	0.95	s	
30	0.90	s	
Glucosyl Moiety			
1'	5.40	d	8.0
2'	3.98	m	
3'	4.10	m	
4'	4.12	m	
5'	3.95	m	
6'a	4.30	dd	12.0, 5.5
6'b	4.45	dd	12.0, 2.0

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer. The samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signals. Coupling constants (J) are reported in Hertz (Hz).

Isolation and Identification Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Ilexhainanoside D** from *Ilex hainanensis*.



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